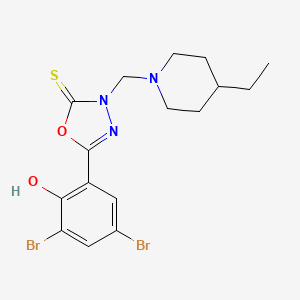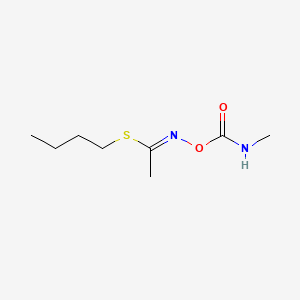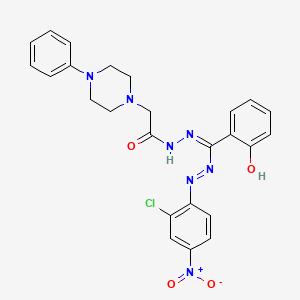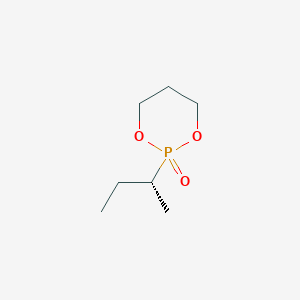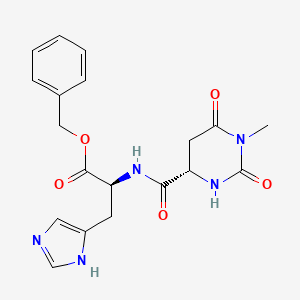
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of L-Histidine, an essential amino acid, and features a unique structure that includes a hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl group and a phenylmethyl ester group.
Méthodes De Préparation
The synthesis of L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- typically involves multiple steps. The process begins with the protection of the amino and carboxyl groups of L-Histidine. This is followed by the introduction of the hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl group through a carbamoylation reaction. The final step involves esterification with phenylmethyl alcohol under acidic conditions to yield the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl ester group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, influencing their activity and function. The hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The phenylmethyl ester group may also contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- can be compared with other similar compounds, such as:
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, methyl ester, (S)-: This compound differs by having a methyl ester group instead of a phenylmethyl ester group, which may affect its reactivity and applications.
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, ethyl ester, (S)-:
The uniqueness of L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- lies in its specific ester group, which can impact its interactions and stability in various applications.
Propriétés
Numéro CAS |
103300-80-7 |
|---|---|
Formule moléculaire |
C19H21N5O5 |
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
benzyl (2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C19H21N5O5/c1-24-16(25)8-14(23-19(24)28)17(26)22-15(7-13-9-20-11-21-13)18(27)29-10-12-5-3-2-4-6-12/h2-6,9,11,14-15H,7-8,10H2,1H3,(H,20,21)(H,22,26)(H,23,28)/t14-,15-/m0/s1 |
Clé InChI |
FQMLBKZTDAHLHQ-GJZGRUSLSA-N |
SMILES isomérique |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



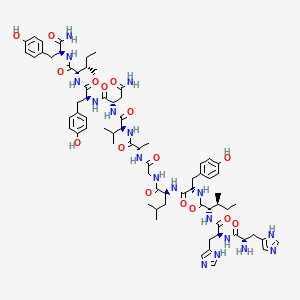
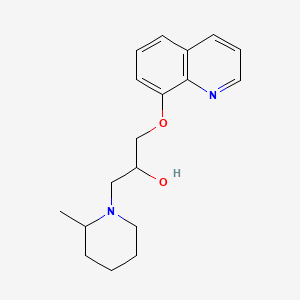
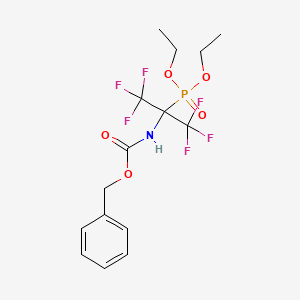
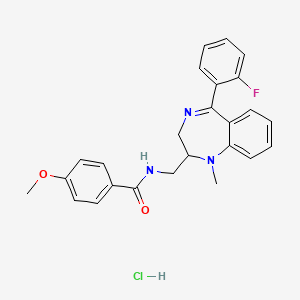
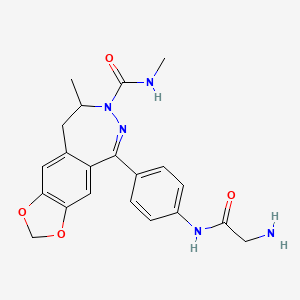
![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)

